2-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a methoxy group, a trifluoromethyl group, a benzylsulfanyl group, and a thiadiazolyl group . It’s also been identified as a candidate drug for the treatment of diabetes mellitus .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could potentially make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Photodynamic Therapy Application
One study discusses the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their useful properties for photodynamic therapy, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antihyperglycemic Agents
Another research focused on the discovery of antidiabetic agents, leading to the identification of a structurally new benzamide derivative as a potential drug for the treatment of diabetes mellitus, underscoring the chemical's relevance in pharmaceutical development for metabolic disorders (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Antimicrobial and Antifungal Action
Further, compounds within the same chemical family were investigated for their antimicrobial and antifungal activities, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This positions the compound as a potential basis for the development of new antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Future Directions
The future research directions for this compound could include further investigation of its potential as a diabetes drug, as well as exploration of its interactions with various biological targets . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .
Properties
IUPAC Name |
2-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-26-14-5-3-2-4-13(14)15(25)22-16-23-24-17(28-16)27-10-11-6-8-12(9-7-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYMMJCHIMHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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